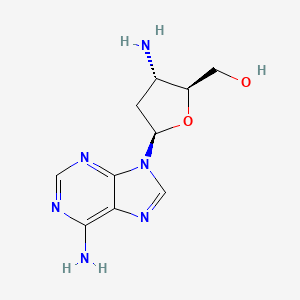

3'-氨基-2',3'-二脱氧腺苷

描述

3’-Amino-2’,3’-dideoxyadenosine is a compound with the CAS Number: 7403-25-0 . It is a nucleoside analog of deoxyadenosine . It is a purine 2’,3’-dideoxyribonucleoside in which the nucleobase component is specified as adenine . It plays a pivotal role in the realm of antiviral drug development .

Molecular Structure Analysis

The molecular formula of 3’-Amino-2’,3’-dideoxyadenosine is C10H14N6O2 . The molecular weight is 250.26 g/mol . The IUPAC name is [(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol .Physical And Chemical Properties Analysis

3’-Amino-2’,3’-dideoxyadenosine is a white to yellow solid . It has a storage temperature of 2-8°C .科学研究应用

Enzymatic Conversion and Purification

The compound 3’-Amino-2’,3’-dideoxyadenosine can be prepared using Bacillus stearothermophilus-derived nucleoside phosphorylases .

DNA Oligonucleotide Modification

3’-Amino-2’,3’-dideoxyadenosine is used in the modification of DNA oligonucleotides. The NAA-modification represents a novel artificial internucleotide linkage which enables the site-specific introduction of positive charges into the otherwise polyanionic backbone of DNA oligonucleotides .

Stereoselective Synthesis

The compound is used in the stereoselective synthesis of NAA-linked ‘dimeric’ A–T phosphoramidite building blocks for automated DNA synthesis . Both the (S)- and the ®-configured NAA-motifs were constructed with high diastereoselectivities .

Development of Bioactive Oligonucleotide Analogues

The NAA-linkage, which includes 3’-Amino-2’,3’-dideoxyadenosine, is a useful addition to the existing ‘toolbox’ of backbone modifications for the design of bioactive oligonucleotide analogues .

Preparation of Anti-HIV Drugs

An improved protocol for the transformation of ribonucleosides into 2′,3′-dideoxynucleoside and 2′,3′-didehydro-2′,3′-dideoxynucleoside derivatives, including the anti-HIV drugs stavudine (d4T), zalcitabine (ddC) and didanosine (ddI), has been established .

安全和危害

The safety information for 3’-Amino-2’,3’-dideoxyadenosine indicates that it is potentially hazardous . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

作用机制

Target of Action

The primary target of 3’-Amino-2’,3’-dideoxyadenosine is the DNA nucleotidylexotransferase enzyme in humans . This enzyme plays a crucial role in DNA replication and repair.

Mode of Action

3’-Amino-2’,3’-dideoxyadenosine interacts with its target by inhibiting the action of the DNA nucleotidylexotransferase enzyme . This inhibition disrupts the normal process of DNA replication and repair, leading to changes at the cellular level.

Biochemical Pathways

The activation of 3’-Amino-2’,3’-dideoxyadenosine in cells can occur either directly, by phosphorylation to ddAMP via the enzymes dCyd kinase or Ado kinase, or indirectly, through deamination to ddIno with consequent phosphorylation of ddIno to ddIMP and reamination to ddAMP via the purine interconverting enzymes adenylosuccinate synthetase and lyase .

Result of Action

The inhibition of DNA nucleotidylexotransferase by 3’-Amino-2’,3’-dideoxyadenosine leads to disruption in DNA replication and repair . This can result in cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action, efficacy, and stability of 3’-Amino-2’,3’-dideoxyadenosine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s efficacy can be influenced by the presence of other substances in the body that may interact with it.

属性

IUPAC Name |

[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJRASUDLEWKZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224837 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-2',3'-dideoxyadenosine | |

CAS RN |

7403-25-0 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

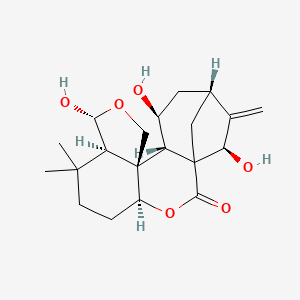

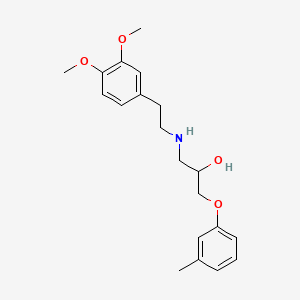

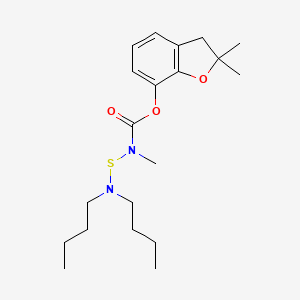

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, pentasodium salt](/img/structure/B1218771.png)